2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one
Description
Properties
IUPAC Name |
spiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-17-18(13-6-2-4-8-15(13)21-17)16-12(9-10-19-18)11-5-1-3-7-14(11)20-16/h1-8,19-20H,9-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRRYXOCBMBKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(C3=CC=CC=C3NC2=O)C4=C1C5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,4’,9’-Tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields a tricyclic indole, which can be further processed to obtain the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2’,3’,4’,9’-Tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
Anticancer Activity
Research indicates that 2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one exhibits notable antiproliferative properties against various cancer cell lines. A study demonstrated that derivatives of this compound showed significant inhibition of cell growth in human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies have reported its effectiveness against Gram-positive bacteria and certain strains of fungi, indicating its potential as a lead compound for developing new antibiotics .
Case Studies
- Antitumor Activity : A recent study highlighted the synthesis of several analogs of 2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one and their evaluation against multiple human cancer cell lines. The results showed that specific modifications to the indole structure enhanced cytotoxicity significantly compared to the parent compound .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of this compound against Mycobacterium tuberculosis. The study found that certain derivatives inhibited bacterial growth at low concentrations, suggesting their potential use in treating tuberculosis .
Mechanism of Action
The mechanism of action of 2’,3’,4’,9’-Tetrahydrospiro[indoline-3,1’-pyrido[3,4-b]indol]-2-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of spiroindole derivatives allows for direct comparisons with analogs bearing modifications to substituents, ring systems, or stereochemistry. Below is a detailed analysis of key analogs:
Substituent-Driven Comparisons
- Chloro-Substituted Derivatives
- (S)-1,2'-Dibenzyl-7-chloro-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one (3i) :
- Yield : 76% (chromatography); Enantiomeric Ratio (er) : 73:27 .
- Physical Data : Melting point (266–267°C), [α]D<sup>25</sup> = -63.4° (CH2Cl2), HRMS m/z 504.1825 ([M+H]<sup>+</sup>) .
- 2'-Benzyl-5-chloro-2',3',4',9'-tetrahydrospiro[indoline-2,1'-pyrido[3,4-b]indol]-3-one (7c):
- Yield : 60% .
- Structural Note: Chlorine at position 5 of the indoline ring reduces steric hindrance compared to position 7 in 3i.
Fluoro-Substituted Derivatives
- OD-17 (1,2'-Dibenzyl-5-fluoro-analog) :
- Activity : Most active against A549 lung cancer cells, highlighting fluorine’s role in enhancing bioactivity .
- KAE609 (6'-Fluoro-3'-methyl analog) :
- Target : PfATP4 inhibitor; Metabolism : Primarily biliary secretion .
Clinical Relevance : Rapid schizonticidal action in malaria clinical trials .
Methoxy-Substituted Derivatives
- (S)-1,2'-Dibenzyl-6'-methoxy-analog (3n) :
- <sup>13</sup>C NMR : δ 179.5 (carbonyl), 141.4 (aromatic C), 67.3 (spiro center) .
- Impact : Methoxy groups improve solubility but may reduce membrane permeability.
Ring System Modifications
Spiro[indoline-3,4'-pyran]-2-one (e.g., 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one) :
- Spiro-Pyrazolo[3,4-b]pyridine Derivatives: Example: 5′-Benzoyl-3′-imino-6′-methyl-spiro[indoline-3,4′-pyrazolo[3,4-b]pyridin]-2-one. Synthesis: Microwave-assisted one-pot reactions (100°C, 1 min) yield 61–70% . Application: Explored as kinase inhibitors due to planar pyrazolo ring’s affinity for ATP-binding pockets .
Structure-Activity Relationship (SAR) Insights
Biological Activity
2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one, a complex spiro compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₄N₂O
- Molecular Weight : 214.26 g/mol
- CAS Number : 1523558-63-5
The compound's structure features a unique spiro configuration that contributes to its biological activity. The presence of indole and pyridine moieties enhances its interaction with biological targets.
Synthesis Methods
Recent studies have explored various synthetic routes for producing 2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one. One notable method involves the Pictet-Spengler reaction, utilizing β-cyclodextrin-SO₃H as a recyclable catalyst. This method has shown effectiveness in synthesizing spiroindolone scaffolds in an aqueous medium, demonstrating both efficiency and environmental sustainability .
Anticancer Properties
Research indicates that 2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer).
- IC₅₀ Values : Compounds derived from this scaffold demonstrated IC₅₀ values ranging from 4.37 to 10.36 μM against cancer cells, indicating potent cytotoxic effects .
The mechanism of action appears to involve apoptosis induction , as evidenced by increased levels of cleaved PARP1 in treated cells .
Antimicrobial Activity
In addition to anticancer effects, the compound has shown promising antimicrobial properties :
- Minimum Inhibitory Concentration (MIC) : The compound exhibited a low MIC of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibacterial agent .
- Broad Spectrum : It has also been effective against other pathogens such as Escherichia coli and Candida albicans, making it a candidate for further development in treating infections .
Case Studies
- Anticancer Efficacy : A study evaluated the compound's effects on DBA/2J mice with leukemia. Oral administration of the compound at doses up to 200 mg/kg resulted in prolonged survival without significant weight loss, suggesting a favorable therapeutic profile .
- Antimicrobial Testing : Another investigation assessed the compound's ability to inhibit biofilm formation in Mycobacterium tuberculosis, showing significant activity that warrants further exploration for potential clinical applications .
Summary of Findings
| Activity Type | Target Organism/Cell Line | IC₅₀/MIC Value | Notes |
|---|---|---|---|
| Anticancer | A549 | 4.37 - 10.36 μM | Induces apoptosis via PARP1 cleavage |
| Antimicrobial | MRSA | 0.98 μg/mL | Effective against resistant strains |
| E. coli | Not specified | Broad-spectrum activity |
Q & A
Q. What are the common synthetic routes for 2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one and its derivatives?
The compound is typically synthesized via Pictet-Spengler reactions or multicomponent reactions. For example, a one-pot three-component reaction involving 3-cyanoacetyl indoles, isatins, and 1H-pyrazol-5-amines in H₂O/HOAc yields spirooxindole derivatives with high efficiency . Another method uses tryptamine and N-Boc-nortropinone under reflux conditions, achieving moderate yields (e.g., 63% for a related spirocyclic compound) . Key reactants include cyclohexanedione derivatives and indole-based amines, with purification via column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this spirooxindole scaffold?
- NMR : ¹H and ¹³C NMR are essential for confirming spirojunction and substituent positions. For example, in (S)-1,2'-dibenzyl-7-chloro derivatives, distinct shifts are observed at δ 177.4 (carbonyl) and δ 139.5–132.4 (aromatic carbons) .
- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., C₃₂H₂₇N₃OCl [M+H]⁺: 504.1832) .
- X-ray crystallography : Single-crystal data (CCDC 843674, 904924) resolve stereochemistry and spirocyclic geometry .
Q. What biological activities are associated with this scaffold in preliminary studies?
The scaffold exhibits antimalarial activity by inhibiting Plasmodium falciparum PfATP4, a novel mechanism distinct from traditional oxindoles . Derivatives like NITD609 (cipargamin) show fast-acting parasite clearance, making them candidates for antimalarial drug development .
Advanced Research Questions
Q. How can stereoselective synthesis of chiral spirooxindoles be optimized?
Asymmetric catalysis using Cinchona alkaloid thiourea catalysts achieves enantiomeric ratios (e.g., 80:20 er) for derivatives like (S)-1,2'-dibenzyl-5-bromo compounds. Chiral HPLC (Daicel Chiralpak AD-H) with n-hexane/i-propanol eluents resolves enantiomers, validated by optical rotation ([α]D²⁵ = -70.1) . Reaction conditions (solvent polarity, temperature) and catalyst loading significantly impact stereoselectivity .
Q. What strategies address contradictions in synthetic yields across studies?
Yields vary widely (e.g., 10–81%) due to substituent effects and reaction kinetics. For example, electron-withdrawing groups (e.g., Cl, Br) on the indole ring reduce steric hindrance, improving yields (81% for 5-bromo derivatives vs. 43% for methoxy-substituted analogs) . Optimization involves adjusting stoichiometry (e.g., 1.2 mmol tryptamine per 1 mmol nortropinone) and reaction time (22 hours for cyclization) .
Q. How can computational methods predict bioactivity and guide experimental design?
Molecular docking (e.g., MOE software) evaluates binding affinities against targets like SARS-CoV-2 main protease. Ligands such as OD-17 (a fluoro-substituted spirooxindole) show competitive binding energies compared to repurposed drugs (e.g., lopinavir) . MD simulations and free-energy calculations (MM-PBSA) further validate stability in enzyme active sites .
Q. What are the challenges in interpreting complex NMR spectra of polycyclic derivatives?
Overlapping signals in spirocyclic systems require advanced techniques:
- 2D NMR (COSY, HSQC) : Resolves coupling between protons in crowded regions (e.g., δ 4.9–3.2 ppm for tetrahydroisoquinoline protons) .
- Variable-temperature NMR : Reduces signal broadening in rigid spirojunctions .
- Isotopic labeling : ¹⁵N/¹³C-enriched samples clarify nitrogen/carbon environments in fused indole-pyridine systems .
Q. How do structural modifications impact antimalarial efficacy and resistance profiles?
- Electron-withdrawing substituents (e.g., Cl, CF₃) enhance PfATP4 inhibition by increasing lipophilicity and target affinity .
- Spiro ring expansion (e.g., bicyclo[3.2.1]octane) improves metabolic stability but may reduce solubility .
- Resistance studies use in vitro selection pressure assays, identifying mutations in PfATP4 (e.g., L263V) that reduce drug sensitivity .
Data Contradiction Analysis
Q. Why do similar synthetic routes yield divergent outcomes in spirooxindole formation?
Discrepancies arise from:
- Solvent effects : Polar aprotic solvents (DMF) favor cyclization, while protic solvents (MeOH) may promote side reactions .
- Catalyst choice : Fe(II) catalysis vs. UV-driven reactions alter regioselectivity in polycyclic sulfonyl indoline synthesis .
- Substituent electronic effects : Electron-rich aryl groups accelerate Pictet-Spengler cyclization, while bulky groups hinder it .
Q. How can conflicting bioactivity data from in silico vs. in vitro assays be reconciled?
- False positives in docking : Compounds like OD-17 may show high in silico affinity but poor cellular permeability. Validate with logP calculations and Caco-2 permeability assays .
- Off-target effects : Use transcriptomics/proteomics to identify unintended interactions (e.g., cytochrome P450 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
